Acid Blue 5 (hemicalcium)

Description

Classification and Chemical Context within Acidic Dyes

Acid dyes are water-soluble anionic dyes that are applied to fibers such as silk, wool, nylon, and modified acrylic fibers from an acidic solution. Acid Blue 5 is classified as an acid dye due to the presence of sulfonic acid groups in its structure, which are anionic in solution. stainsfile.com These dyes are typically sodium, calcium, or potassium salts of sulfonated or carboxylated organic compounds. sci-hub.ststainsfile.com

Within the broader category of acid dyes, Acid Blue 5 belongs to the triarylmethane class. worlddyevariety.com This classification is based on its fundamental chemical structure, which is derived from triphenylmethane (B1682552). stainsfile.com The chromophore, the part of the molecule responsible for its color, is the triphenylmethane framework with specific substituents. stainsfile.comwikipedia.org

Historical Trajectory and Evolution of Research on Triphenylmethane Dyes

The history of triphenylmethane dyes dates back to the mid-19th century, making them one of the oldest classes of synthetic dyes. britannica.comsci-hub.st The journey began with the accidental discovery of mauveine by William Henry Perkin in 1856, which sparked intense research into aniline-based dyes. britannica.com This led to the synthesis of fuchsine (magenta) by François-Emmanuel Verguin in 1858, the first of the triphenylmethane dyes. britannica.com

Initially, the chemical structures of these dyes were not well understood. britannica.com It was not until the work of German chemist Emil Fischer in 1878 that the triphenylmethane structures were elucidated. britannica.com The 20th century saw a decline in the use of triphenylmethane dyes for textiles due to their poor light and wash fastness. sci-hub.st However, research interest was renewed with the advent of polyacrylonitrile (B21495) fibers, on which these dyes exhibit improved fastness properties. sci-hub.st Contemporary research often focuses on their applications in other areas, such as paper coloring and as analytical reagents. sci-hub.stslideshare.net

Scope and Significance of Acid Blue 5 (Hemicalcium) in Chemical Sciences

Acid Blue 5 (hemicalcium) holds significance in various domains of chemical science beyond its traditional use as a textile dye. Its properties make it a valuable tool in analytical chemistry and other research applications.

pH Indicator: The color of Acid Blue 5 is pH-dependent, transitioning from a deep blue in alkaline or weakly acidic media to a yellow-orange in more strongly acidic conditions. This property allows it to be used as a pH indicator, particularly in the pH range of 0.8–3.0. atamanchemicals.commedkoo.com

Redox Indicator: The structure of Acid Blue 5 is sensitive to redox reactions, changing from a reduced yellow form to an oxidized red form. This reversible characteristic makes it useful as a redox indicator in certain analytical methods. atamanchemicals.commedkoo.com

Biological Staining: Like many other triphenylmethane dyes, Acid Blue 5 has applications in biological staining, although it is not as common as some other dyes in this class. researchgate.net

Industrial Applications: While its use in textiles has diminished, it is still employed for coloring paper and in the formulation of inks. sci-hub.stslideshare.net It is also used in the leather industry. chemicalbook.com

Nomenclature and Structural Elucidation of Acid Blue 5 (Hemicalcium)

A clear understanding of the nomenclature and structure of Acid Blue 5 is fundamental to its study and application in chemical research.

IUPAC Designation and Synonyms

The systematic name for the anionic component of Acid Blue 5 according to the International Union of Pure and Applied Chemistry (IUPAC) is benzyl-[4-[[4-[benzyl(ethyl)amino]phenyl]-(5-hydroxy-2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-ethylazanium. nih.gov

The compound is also known by a variety of synonyms, which are often found in commercial and research literature.

| Common Synonyms for Acid Blue 5 |

| C.I. Acid Blue 5 nih.gov |

| Amacid Blue A nih.gov |

| Patent Blue CA nih.gov |

| Disulphine Blue A nih.gov |

| Alphazurine A nih.gov |

| C.I. 42052 nih.gov |

| Property | Value |

| Molecular Formula (Anion) | C₃₇H₃₆N₂O₇S₂ worlddyevariety.com |

| Molecular Weight (Anion) | 684.82 g/mol worlddyevariety.com |

| Molecular Formula (Hemiclacium Salt) | C₇₄H₇₀CaN₄O₁₄S₄ |

| Molecular Weight (Hemiclacium Salt) | 1407.7 g/mol |

Fundamental Chromophore Structure: Triphenylmethane Framework

The intense color of Acid Blue 5 originates from its chromophore, which is based on the triphenylmethane structure. worlddyevariety.com A chromophore is the part of a molecule responsible for absorbing visible light. wikipedia.org In triarylmethane dyes, the central carbon atom is bonded to three aromatic rings. The electronic structure of this conjugated system allows for the absorption of light in the visible spectrum, resulting in the observed color. stainsfile.com

The triphenylmethane framework of Acid Blue 5 is substituted with auxochromes, which are groups that modify the light-absorbing properties of the chromophore. These auxochromes include amino groups and sulfonic acid groups, which are essential for its properties as an acid dye. sci-hub.st The specific arrangement and nature of these substituents on the three aryl rings determine the exact color and other chemical properties of the dye. sci-hub.st

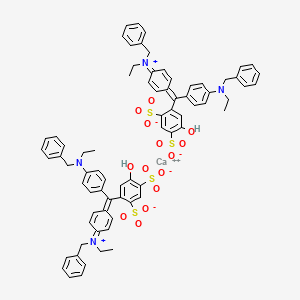

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C74H70CaN4O14S4 |

|---|---|

Molecular Weight |

1407.7 g/mol |

IUPAC Name |

calcium;4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulfonate |

InChI |

InChI=1S/2C37H36N2O7S2.Ca/c2*1-3-38(25-27-11-7-5-8-12-27)31-19-15-29(16-20-31)37(33-23-34(40)36(48(44,45)46)24-35(33)47(41,42)43)30-17-21-32(22-18-30)39(4-2)26-28-13-9-6-10-14-28;/h2*5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46);/q;;+2/p-2 |

InChI Key |

IKTWUFDSDVXCHN-UHFFFAOYSA-L |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=CC(=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O.CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=CC(=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ca+2] |

Origin of Product |

United States |

Advanced Analytical Characterization and Spectroscopic Investigations

Spectrophotometric Analysis

Spectrophotometry is a cornerstone of colorant analysis, leveraging the interaction of electromagnetic radiation with the dye molecule to yield both quantitative and qualitative data.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing colored compounds like Acid Blue 5. The method is based on the principle that the dye's conjugated system of aromatic rings and delocalized pi electrons absorbs light in the visible region of the electromagnetic spectrum. This absorption is directly proportional to the concentration of the dye in a solution, a relationship described by the Beer-Lambert law.

For quantification, a calibration curve is first established by measuring the absorbance of several standard solutions of known Acid Blue 5 concentrations at its wavelength of maximum absorbance (λmax). The λmax for Acid Blue 5, a triarylmethane dye, is typically found in the 600-640 nm range, which corresponds to its characteristic blue color. For instance, the structurally similar dye FD&C Blue No. 1 (Brilliant Blue FCF) exhibits a λmax at approximately 630 nm researchgate.net. The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. Purity can be assessed by comparing the measured molar absorptivity of a sample to that of a high-purity reference standard. The presence of impurities may cause shifts in the λmax or the appearance of secondary absorption bands.

Table 1: Representative UV-Vis Absorption Data for Triarylmethane Dyes

| Compound | Typical λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| Acid Blue 5 (Expected) | ~630 | Concentration-dependent |

| Brilliant Blue FCF | 630 | ~130,000 |

| Spirulina Blue | 617 | Not Applicable |

Note: The λmax can be influenced by solvent polarity and pH.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Acid Blue 5 (Molecular Formula: C₃₇H₃₆N₂O₇S₂), the FT-IR spectrum provides a molecular "fingerprint," confirming the presence of its key structural components.

The analysis of an Acid Blue 5 spectrum would reveal characteristic absorption bands corresponding to its triarylmethane structure. Key expected peaks include strong, broad absorptions for the sulfonate (SO₃⁻) groups, which are crucial for the dye's water solubility. Aromatic C=C stretching vibrations within the phenyl rings would appear in the 1600-1450 cm⁻¹ region, with a notable peak around 1580 cm⁻¹ being characteristic of the para-disubstituted rings in triarylmethane structures researchgate.net. Other significant peaks would include C-N stretching from the amine groups, C-H stretching from both aromatic and aliphatic (N-alkyl) groups, and various bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 2: Expected FT-IR Absorption Bands for Acid Blue 5

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Rings |

| 3000-2850 | C-H Stretch | Aliphatic (N-alkyl groups) |

| 1600-1580 | C=C Stretch (in-ring) | Aromatic Rings |

| 1350-1290 | C-N Stretch | Aromatic Amine |

| 1250-1150 | S=O Asymmetric Stretch | Sulfonate (SO₃⁻) |

| 1080-1030 | S=O Symmetric Stretch | Sulfonate (SO₃⁻) |

Chromatographic Separation and Mass Spectrometry

Chromatographic techniques are essential for separating Acid Blue 5 from impurities, other dyes, or degradation products. When coupled with mass spectrometry, these methods provide unparalleled sensitivity and specificity for identification and structural elucidation.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like Acid Blue 5. Reversed-phase HPLC is the most common mode used for dye analysis. In this setup, the dye is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and its solubility in a polar mobile phase.

A typical method for Acid Blue 5 would involve a C18 column and a gradient elution system. The mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724). The gradient starts with a high proportion of the aqueous phase, allowing polar impurities to elute first. The concentration of acetonitrile is then gradually increased to elute the moderately nonpolar Acid Blue 5 and finally any more strongly retained nonpolar impurities. Detection is typically performed with a Diode Array Detector (DAD) or UV-Vis detector set at the dye's λmax (~630 nm). The purity is determined by the relative area of the main peak in the resulting chromatogram.

Table 3: Typical HPLC Parameters for Acid Dye Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | 10-20 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | DAD or UV-Vis at ~630 nm |

While Acid Blue 5 itself is non-volatile and unsuitable for GC analysis, GC-MS is an invaluable tool for identifying small, volatile molecules that may be formed during its synthesis or degradation. Thermal degradation of triarylmethane dyes, for instance, can break the complex structure into smaller, more volatile aromatic fragments.

In this technique, a sample containing potential degradants is injected into a heated port, where volatile compounds are vaporized and carried by an inert gas through a capillary column. The column separates the compounds based on their boiling points and interactions with the stationary phase. As each compound elutes, it enters the mass spectrometer, which ionizes the molecules and fragments them in a reproducible pattern. This fragmentation pattern, or mass spectrum, allows for the definitive identification of the volatile degradants by comparison to spectral libraries. For triarylmethane dyes, expected volatile products could include substituted anilines and various benzene (B151609) derivatives.

Table 4: Potential Volatile Degradants of Triarylmethane Dyes Detectable by GC-MS

| Compound | Molecular Weight ( g/mol ) | Common Mass Fragments (m/z) |

|---|---|---|

| Benzeneacetaldehyde | 120.15 | 91, 120 |

| N-Ethylaniline | 121.18 | 106, 121, 77 |

| N,N-Diethylaniline | 149.23 | 134, 149, 77 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is ideal for identifying and quantifying Acid Blue 5 in complex matrices and for characterizing its non-volatile degradation products or metabolites.

After separation by HPLC, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the molecule. For Acid Blue 5 (MW 684.82), in negative ion mode, the deprotonated molecule [M-H]⁻ or the doubly charged ion [M-2H]²⁻ would be selected as the precursor ion in the first mass analyzer. This precursor ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process provides structural information and allows for highly selective detection. Common fragmentations for sulfonated dyes include the neutral loss of SO₂ (64 Da) or SO₃ (80 Da).

Table 5: Hypothetical LC-MS/MS Parameters and Transitions for Acid Blue 5

| Parameter | Description |

|---|---|

| Ionization Mode | Negative ESI |

| Precursor Ion (Q1) | m/z 683.8 [M-H]⁻ (if analyzing the free acid form) or m/z 341.4 [M-2H]²⁻ |

| Collision Energy | Optimized for fragmentation (e.g., 20-40 eV) |

| Product Ion 1 (Q3) | e.g., m/z 603.8 (corresponding to loss of SO₃) |

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of Acid Blue 5 (hemicalcium), a triarylmethane dye, are fundamental to understanding its behavior in various chemical environments, particularly its potential applications in electroanalytical chemistry. While specific research on the cyclic voltammetry of Acid Blue 5 is limited, the general electrochemical behavior of triarylmethane dyes provides a basis for discussing its probable properties.

Cyclic voltammetry is a powerful electroanalytical technique used to study the electrochemical properties of a chemical species in solution. It can determine the redox potential, reaction kinetics, and reversibility of electron transfer processes. For triarylmethane dyes, the central carbon atom and the conjugated system are typically the sites of electrochemical activity.

The determination of the redox potential of Acid Blue 5 would involve dissolving the compound in a suitable solvent with a supporting electrolyte and performing a cyclic voltammetry scan using a three-electrode system. The resulting voltammogram would likely display oxidation and reduction peaks, from which the formal redox potential (E°') could be estimated. This value is crucial for assessing its suitability as a redox indicator.

A redox indicator is a substance that undergoes a distinct and reversible color change at a specific electrode potential. This property allows for the visual determination of the endpoint in a redox titration. For a compound to function as an effective redox indicator, its redox reaction must be reversible, and the color change should be sharp and occur at a potential close to the equivalence point of the titration.

There is currently a lack of specific studies detailing the application of Acid Blue 5 as a reversible redox indicator in analytical protocols. However, its ability to undergo color changes upon oxidation or reduction, a characteristic of many triarylmethane dyes, suggests a potential for such applications. The transition potential of a redox indicator is generally centered around its formal redox potential. Therefore, the determination of this potential via cyclic voltammetry is a prerequisite for establishing its use as a redox indicator.

The theoretical application of Acid Blue 5 as a redox indicator would involve its addition to the analyte solution in a redox titration. The color of the solution would correspond to the initial oxidation state of the dye. As the titrant is added and the potential of the solution changes, the indicator would change to its other oxidation state, resulting in a color change that signals the endpoint of the titration. The suitability of Acid Blue 5 for a particular titration would depend on its transition potential aligning with the equivalence point potential of that specific reaction.

Table 1: General Properties of Redox Indicators

| Property | Description | Relevance to Acid Blue 5 (hemicalcium) |

| Reversibility | The ability to switch between oxidized and reduced forms multiple times without degradation. | The reversibility of the redox reaction of Acid Blue 5 would need to be established through electrochemical studies. |

| Transition Potential | The specific electrode potential at which the indicator changes color. | This would be determined from the formal redox potential obtained via cyclic voltammetry. |

| Color Change | A distinct and easily observable change in color between the oxidized and reduced forms. | The oxidized and reduced forms of Acid Blue 5 are expected to have different colors, a characteristic of triarylmethane dyes. |

pH-Dependent Spectroscopic Properties

The spectroscopic properties of Acid Blue 5, particularly its color, are significantly influenced by the pH of its environment. This is a common characteristic of triarylmethane dyes, where protonation or deprotonation of the molecule alters its electronic structure and, consequently, its interaction with light.

Acid Blue 5 exhibits distinct color changes in response to large variations in pH. In its standard aqueous solution, it presents a greenish-blue color. However, when subjected to strongly acidic or basic conditions, its coloration is altered. In the presence of a strong acid like concentrated sulfuric acid, Acid Blue 5 turns to a dark yellow color. Conversely, in a basic medium, such as upon the addition of sodium hydroxide, the solution's color changes, and upon heating, it becomes a deep purple .

A study on the related dye, Acid Blue 1, provides further insight into the potential pH-dependent spectral changes. In an acidic medium, the discoloration of Acid Blue 1 was observed, suggesting a structural change that affects its chromophore. In a basic medium (pH ~9), a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance was noted, along with the fading of the blue color uctm.edu. These observations suggest that Acid Blue 5 likely undergoes similar protonation and deprotonation equilibria that lead to these colorimetric responses.

Table 2: Observed Colorimetric Response of Acid Blue 5 (hemicalcium) to pH

| Condition | Observed Color |

| Aqueous Solution | Greenish-Blue |

| Strong Sulfuric Acid | Dark Yellow |

| Sodium Hydroxide Solution (with heating) | Deep Purple |

A pH indicator is a weak acid or base that displays a distinct color change over a specific pH range. This color change occurs as the indicator molecule transitions between its protonated and deprotonated forms. For a compound to be a useful pH indicator in titrations, its pH transition range must coincide with the steep part of the titration curve around the equivalence point.

Currently, there is no readily available scientific literature that characterizes Acid Blue 5 as a standard pH indicator for analytical chemistry, nor is its specific pH transition range and pKa value documented. While it does exhibit color changes in extreme pH conditions, this does not automatically qualify it as a useful indicator for titrations, which often involve more subtle pH changes.

The utility of a potential pH indicator is typically evaluated by spectrophotometry, where the absorbance of the indicator solution is measured at various pH values. By plotting absorbance against pH, the pKa of the indicator can be determined, which corresponds to the pH at which the concentrations of the acidic and basic forms are equal. This data is essential for defining the pH range over which the indicator changes color and for selecting appropriate applications in chemical analysis. Without such empirical data for Acid Blue 5, its utility as a practical pH indicator remains speculative.

Interactions with Diverse Material Substrates and Systems

Chemical Binding Mechanisms to Polymeric and Fibrous Substrates

The primary application of acid dyes like Acid Blue 5 is in the dyeing of protein fibers such as wool and silk, as well as synthetic polyamides like nylon. The binding is predominantly an electrochemical process involving the anionic sulfonate groups on the dye molecule and cationic sites on the fiber.

While specific dye-fiber interaction models exclusively for Acid Blue 5 are not extensively detailed in publicly available research, the binding mechanisms can be understood through general models applicable to most acid dyes. The dyeing process is typically described by adsorption isotherms, such as the Langmuir and Freundlich models, which relate the concentration of the dye in the solution to the amount of dye adsorbed onto the fiber surface at equilibrium.

The general mechanism for acid dyes involves:

Adsorption: In an acidic dyebath, the amino groups (-NH2) present in protein and polyamide fibers are protonated, becoming cationic (-NH3+). The anionic Acid Blue 5 molecules are then attracted to these positively charged sites on the fiber surface. unam.mx

Ionic Bonding: Strong electrostatic attraction forms an ionic bond between the sulfonate groups (SO3-) of the dye and the protonated amino groups of the fiber. This is the primary force responsible for the dye's affinity. unam.mx

These interactions are reversible, and the equilibrium can be influenced by factors such as pH, temperature, and the presence of electrolytes, which are controlled to achieve level and fast dyeing.

The chemical composition and morphology of the substrate surface are critical in determining the binding affinity of Acid Blue 5. The availability of cationic sites is paramount for the initial electrostatic attraction.

In a study on the adsorption of Patent Blue V onto biochar derived from Sterculia alata fruit shells, the surface chemistry of the adsorbent played a key role. The process was found to be highly dependent on pH, with the highest removal of the dye observed at a low pH of 2.0. mdpi.com At this acidic pH, the surface of the biochar is more protonated, increasing the electrostatic attraction with the anionic dye molecules. As the pH increases, the surface becomes more negatively charged, leading to electrostatic repulsion and decreased adsorption. mdpi.com

The study determined that the adsorption mechanism was primarily physical, supported by the Freundlich isotherm model, with an adsorption capacity of 11.36 mg/g. mdpi.comscispace.com Analysis using Fourier-transform infrared spectroscopy (FTIR) before and after adsorption confirmed that changes in surface functional groups were indicative of the dye's binding to the biochar surface. scispace.com

Table 1: Adsorption Parameters for Patent Blue V (Acid Blue 5) on Sterculia alata Biochar

| Parameter | Value | Reference |

|---|---|---|

| Optimum pH | 2.0 | mdpi.com |

| Adsorption Capacity (q_max) | 11.36 mg/g | mdpi.comscispace.com |

| Best Fit Isotherm Model | Freundlich | scispace.com |

Aggregation Phenomena in Solution and on Surfaces

Dye aggregation is a common phenomenon in aqueous solutions, where dye molecules associate to form dimers, trimers, or higher-order aggregates. mdpi.comprimescholars.com This self-association can significantly affect the dyeing process and the final color.

Although specific studies detailing the aggregation of Acid Blue 5 are scarce, UV-Visible absorption spectroscopy is the most common and effective method for investigating dye aggregation. primescholars.com The formation of aggregates leads to changes in the absorption spectrum compared to that of the monomeric dye. primescholars.com

Typically, dye aggregation is classified into two types based on the spectral shift:

H-aggregates (hypsochromic): These aggregates, often described as a "card-pack" or sandwich-type arrangement, cause a blue shift to shorter wavelengths in the absorption spectrum. atto-tec.com

J-aggregates (bathochromic): Characterized by a "head-to-tail" alignment of dye molecules, these aggregates result in a sharp, intense absorption band at longer wavelengths (a red shift). atto-tec.com

By analyzing the changes in the absorption spectra at different dye concentrations, the equilibrium between monomers and aggregates can be studied, and equilibrium constants for the aggregation process can be determined. primescholars.com

The extent of dye aggregation is strongly influenced by several factors, including the dye's molecular structure, concentration, temperature, ionic strength, and the presence of organic solvents. primescholars.commdpi.com

Concentration: Dye aggregation generally increases with an increase in dye concentration. At very low concentrations, dyes typically exist as monomers, but as the concentration rises, the formation of dimers and higher aggregates becomes more favorable. mdpi.comatto-tec.com

Solvent: The nature of the solvent plays a crucial role. In aqueous solutions, hydrophobic interactions between the nonpolar parts of the dye molecules are a major driving force for aggregation, as the dye molecules try to minimize their contact with water. atto-tec.com The addition of certain organic solvents, such as ethanolamines, can break up the "iceberg" structure of water around the dye molecules, leading to disaggregation. rsc.orgresearchgate.net

Additives: The presence of electrolytes (salts) can either promote or inhibit aggregation depending on the specific dye and salt. Salts can screen the electrostatic repulsion between charged dye molecules, often favoring aggregation. atto-tec.com

Interactions with Biological Macromolecules (excluding human clinical context)

The interaction of dyes with biological macromolecules is a field of significant interest. While research on Acid Blue 5 in this area is limited, some studies provide insight into its potential interactions.

An in silico molecular docking analysis was conducted to investigate the affinity of Patent Blue V (Acid Blue 5) for B-DNA. The results of the simulation, along with in vitro tests including the Ames test and plasmid DNA interaction assays, indicated that Patent Blue V does not have a significant molecular interaction with DNA. nih.gov The study concluded that the dye was unable to cause significant DNA single-strand breaks or oxidative damage to pBR322 plasmid DNA. nih.gov

Binding Studies with Proteins and Enzymes (e.g., as part of in vitro enzymatic degradation studies)

Acid Blue 5, also known commercially as Patent Blue V, is known to interact with proteins, a property that is utilized in various biochemical and medical applications. The binding is typically driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions between the dye molecule and the amino acid residues of the protein.

One of the most well-documented interactions is with serum albumins, which are major soluble proteins in the circulatory system of mammals. Patent Blue V's ability to bind to albumin is fundamental to its use as a dye in medical procedures like sentinel lymph node biopsy, where it travels through the lymphatic system bound to this protein. While specific thermodynamic data for the hemicalcium salt of Acid Blue 5 is not extensively available, studies on similar acid dyes provide insight into the nature of these interactions.

For instance, research on the interaction between a structurally similar dye, Acid Blue 113, and bovine serum albumin (BSA) has demonstrated the formation of a supramolecular complex. nih.gov This interaction was characterized by a binding constant (K) of 1.25 x 10^5 L·mol⁻¹ and a binding ratio of 1:1, indicating a strong affinity between the dye and the protein. nih.gov The binding was found to primarily involve electrostatic and hydrophobic interactions. It is plausible that Acid Blue 5 (hemicalcium) interacts with BSA and other proteins through a similar mechanism, where the sulfonate groups on the dye molecule form electrostatic bonds with positively charged amino acid residues on the protein surface, while the aromatic rings engage in hydrophobic interactions.

The binding of Acid Blue 5 to enzymes is also a critical aspect, particularly in the context of its enzymatic degradation. The affinity of the dye for the active site of an enzyme is a key determinant of its degradation efficiency. While specific binding constants for Acid Blue 5 with degradative enzymes are not widely reported, the kinetics of enzymatic degradation, which are influenced by substrate binding, have been studied for triphenylmethane (B1682552) dyes. For example, the degradation of malachite green, another triphenylmethane dye, by manganese peroxidase from Irpex lacteus F17 exhibited Michaelis-Menten kinetics with a K_m value of 109.9 µmol L⁻¹. This indicates the affinity of the enzyme for the dye substrate.

Table 1: Binding Parameters of Acid Dyes with Bovine Serum Albumin (BSA)

| Dye | Binding Constant (K) (L·mol⁻¹) | Binding Ratio (Dye:Protein) | Primary Interaction Forces |

|---|---|---|---|

| Acid Blue 113 | 1.25 x 10⁵ | 1:1 | Electrostatic and Hydrophobic |

| Acid Blue 5 (hemicalcium) | Data not available | Data not available | Presumed to be Electrostatic and Hydrophobic |

Note: Data for Acid Blue 113 is provided as a proxy to illustrate the typical binding characteristics of acid dyes with BSA.

Characterization of Dye-Microorganism Interactions in Bioremediation

The bioremediation of Acid Blue 5 involves complex interactions between the dye and various microorganisms, including bacteria and fungi. These interactions can lead to the decolorization and degradation of the dye through enzymatic action. The efficiency of bioremediation depends on several factors, such as the microbial species, the concentration of the dye, and environmental conditions like pH and temperature.

A number of bacterial species have been identified for their ability to degrade triphenylmethane dyes. A study on the microbial degradation of "Acid Blue" dye by a bacterial consortium consisting of Pseudomonas putida, Bacillus subtilis, and Pseudomonas aeruginosa demonstrated a 90% degradation of the dye within 22 hours in a diluted textile effluent supplemented with glucose and ammonium (B1175870) nitrate. sciepub.comsciepub.com This suggests a synergistic action of the bacterial community in breaking down the complex dye molecule.

Fungi, particularly white-rot fungi, are also highly effective in degrading triphenylmethane dyes due to their secretion of potent extracellular ligninolytic enzymes like laccase and manganese peroxidase. For instance, a fungal consortium containing various Aspergillus species, including Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, was shown to decolorize Acid Blue 25 by up to 96%. The degradation was confirmed by the appearance of new metabolites identified through LC-MS analysis.

The initial step in the microbial interaction with the dye often involves biosorption, where the dye molecules bind to the surface of the microbial biomass. This is then followed by enzymatic degradation, where the chromophore of the dye is broken down, leading to decolorization. The enzymes responsible for the degradation of triphenylmethane dyes, such as laccase and manganese peroxidase, are oxidoreductases that catalyze the oxidation of the dye molecule. Another key enzyme is triphenylmethane reductase, which has been identified in bacteria and is specific for the reduction of the triphenylmethane structure.

Table 2: Bioremediation of Acid Blue Dyes by Various Microorganisms

| Microorganism(s) | Dye | Initial Concentration | Degradation/Decolorization Efficiency (%) | Time | Key Enzymes Implicated |

|---|---|---|---|---|---|

| Bacterial Consortium (Pseudomonas putida, Bacillus subtilis, Pseudomonas aeruginosa) | Acid Blue | Not specified | 90 | 22 hours | Not specified |

| Fungal Consortium (Aspergillus spp., Penicillium sp.) | Acid Blue 25 | Not specified | 96 | 8 days | Not specified |

| Phanerochaete chrysosporium (White-rot fungus) | Victoria Blue B (Triphenylmethane dye) | Not specified | >40 | Not specified | Laccase, Oxygenase/Oxidase |

| Aspergillus niger | Synozol Navy-Blue | Not specified | 90 | 60 days | Laccase |

| Trametes polyzona KU-RNW027 | Remazol Brilliant Blue R (Anthraquinone dye) | 25 mg/L | High | 10-30 min | Manganese Peroxidase |

Note: Data for various "Acid Blue" and other structurally related dyes are included to provide a broader context for the bioremediation potential.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of dye molecules. acs.orgdergi-fytronix.comiau.ir These calculations provide a detailed picture of electron distribution and energy levels, which are crucial for understanding the molecule's behavior.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. wikipedia.orglibretexts.org For dye molecules, the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's chemical reactivity and kinetic stability. researchgate.net

The HOMO is the orbital with the highest energy that is occupied by electrons and represents the ability of the molecule to donate electrons. nih.gov Conversely, the LUMO is the lowest energy orbital that is unoccupied and signifies the molecule's ability to accept electrons. nih.govlibretexts.org A small HOMO-LUMO gap suggests high chemical reactivity and low stability. researchgate.net

In computational studies of similar acid dyes, such as Acid Blue 113, DFT calculations at the B3LYP/6-31G* level have been used to determine the energies of these frontier orbitals. researchgate.netnih.gov For instance, the HOMO energy of Acid Blue 113 was calculated to be -5.227 eV, indicating a nucleophilic character, or a tendency to be attacked by electron-seeking species. nih.govnih.gov The distribution of HOMO and LUMO orbitals across the molecular structure reveals the regions most involved in electronic transitions. For many complex dyes, the HOMO and LUMO are often localized on the conjugated π-system of the aromatic framework. acs.org

| Parameter | Description | Typical Calculated Value (eV) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.2 to -6.0 | researchgate.netnih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.8 to -3.4 | iau.irresearchgate.net |

| ΔE (HOMO-LUMO Gap) | Energy gap between HOMO and LUMO | 2.4 to 2.7 | researchgate.netnih.gov |

The color of a dye is a direct consequence of its ability to absorb light at specific wavelengths in the visible spectrum. Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the absorption spectra of molecules. acs.orgaip.org The absorption of light corresponds to the excitation of an electron from an occupied orbital to an unoccupied one, most commonly from the HOMO to the LUMO. acs.org

The energy of this electronic transition (ΔE) is related to the wavelength of maximum absorption (λmax) by the Planck-Einstein relation. The HOMO-LUMO energy gap calculated through DFT provides a good first approximation of this transition energy. acs.org For triphenylmethane (B1682552) dyes like Acid Blue 5, the extensive delocalized π-electron system results in a relatively small HOMO-LUMO gap, leading to absorption in the visible region of the electromagnetic spectrum. britannica.com This absorption of yellow-orange light results in the compound's characteristic brilliant blue color. cymitquimica.com Computational models can simulate the UV-Vis absorption spectrum, predicting the λmax values that correspond to these electronic transitions. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and intermolecular interactions of molecules like Acid Blue 5 in various environments.

MD simulations are particularly useful for investigating the interactions between dye molecules and other substances, such as solvent molecules or the surfaces of adsorbent materials. rsc.org These simulations can elucidate the mechanisms of dye adsorption, a critical process in wastewater treatment. The interactions between a dye molecule and a surface can be complex and involve several types of non-covalent forces. researchgate.net

Studies on the adsorption of other anionic dyes onto various materials have identified several key interaction mechanisms that can be modeled computationally:

Electrostatic Interactions : As an anionic dye, Acid Blue 5 possesses negatively charged sulfonate (-SO3⁻) groups. These groups can form strong electrostatic attractions with positively charged sites on an adsorbent's surface. nih.govmdpi.com

Hydrogen Bonding : The oxygen atoms in the sulfonate groups and the hydroxyl (-OH) group of Acid Blue 5 can act as hydrogen bond acceptors, forming hydrogen bonds with donor groups (like -OH or -NH) on a surface. nih.govmdpi.com

π-π Interactions : The multiple aromatic rings in the triphenylmethane structure of Acid Blue 5 can engage in π-π stacking interactions with aromatic moieties on an adsorbent surface. nih.gov

MD simulations can calculate the interaction energies between the dye and the surface, providing a quantitative measure of the adsorption affinity and helping to identify the most favorable binding configurations. rsc.org

The triphenylmethane scaffold of Acid Blue 5 is not rigid; the three phenyl rings can rotate around the central carbon atom. acs.org This conformational flexibility is crucial to its properties and can be studied using MD simulations. In solution, the dye molecule is surrounded by a shell of solvent molecules (e.g., water), which influences its conformational preferences and dynamics.

Predictive Studies of Reactivity and Degradation Pathways

Computational chemistry is a valuable tool for predicting the reactivity of a molecule and for elucidating its potential degradation pathways. This is particularly relevant for environmental applications, where understanding how a dye breaks down is essential. nih.gov

Quantum chemical calculations can identify the most reactive sites within the Acid Blue 5 molecule. Methods like Mulliken charge distribution analysis and the calculation of Fukui functions can pinpoint atoms that are most susceptible to electrophilic or nucleophilic attack. nih.govmdpi.com For instance, in studies of the similar dye Acid Blue 113, natural bond orbital (NBO) analysis and molecular electrostatic potential (MEP) maps revealed a strong influence of the functional groups on the neighboring atoms' reactivity. nih.govnih.govresearchgate.net

These reactivity indices can be used to predict how the dye will interact with reactive species, such as hydroxyl radicals (•OH) or ozone (O₃), which are commonly used in advanced oxidation processes (AOPs) for wastewater treatment. nih.gov By comparing the HOMO-LUMO energy gaps of the dye and various oxidants, researchers can predict the propensity of a reaction to occur. nih.gov For example, a high-lying HOMO in the dye molecule makes it susceptible to oxidation. nih.gov Computational studies on similar azo dyes have successfully predicted that degradation often initiates at the azo bond (-N=N-), leading to its cleavage. mdpi.com For triphenylmethane dyes, degradation pathways may involve the breakdown of the central chromophore structure. By calculating the energies of potential intermediates and products, a plausible degradation pathway can be constructed. researchgate.net

Computational Elucidation of Bond Cleavage Mechanisms

The degradation and fading of triarylmethane dyes like Acid Blue 5 are primarily governed by the cleavage of specific chemical bonds. While direct computational studies on Acid Blue 5 are limited, extensive research on analogous triarylmethane dyes, such as Crystal Violet and Malachite Green, provides a robust model for its likely degradation mechanisms. acs.orgrsc.org Computational models suggest that degradation is often initiated by the attack of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), which are generated under UV irradiation. acs.orgresearchgate.net

Two primary competing degradation pathways have been identified through these studies:

N-De-alkylation/N-De-benzylation: This process involves the sequential cleavage of the C-N bonds associated with the auxochromic amine groups. For Acid Blue 5, this would correspond to the removal of the ethyl and benzyl (B1604629) groups from the nitrogen atoms. Computational simulations indicate that this process often proceeds via a series of hydroxymethylated intermediates. acs.org The initial attack by a hydroxyl radical typically abstracts a hydrogen atom from an N-alkyl group, leading to a radical intermediate that subsequently breaks down.

Cleavage of the Conjugated System: This pathway involves the breakdown of the central triarylmethane chromophore itself. The central C-aryl bonds are susceptible to oxidative attack, leading to the destruction of the conjugated π-system responsible for the dye's color. acs.org This results in the formation of smaller aromatic compounds, such as substituted benzophenones and phenols, ultimately leading to complete decolorization. acs.org

The specific pathway that dominates can depend on the reaction conditions and the precise molecular structure of the dye.

Energy Landscape of Degradation Intermediates

Understanding the energy landscape of the degradation process is crucial for determining the reaction kinetics and identifying the most stable intermediates and rate-limiting steps. This involves calculating the Gibbs free energy of reactants, transition states, and products for each step in the degradation pathway. researchgate.net

For a representative N-de-ethylation step in a triarylmethane dye, a simplified potential energy surface can be computationally modeled. The energy profile reveals the activation energy (Ea) required to overcome the transition state barrier for each step. A higher activation barrier corresponds to a slower reaction rate.

The table below provides an illustrative example of a calculated energy landscape for the initial steps of hydroxyl radical-initiated N-de-ethylation of a model triarylmethane dye, based on typical values found in DFT studies of radical-molecule reactions.

| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Dye + •OH) | 0.0 | Initial state of the dye molecule and a hydroxyl radical. |

| 2 | Transition State 1 (TS1) | +8.5 | Activation barrier for hydrogen abstraction from the N-ethyl group. |

| 3 | Intermediate 1 (Dye Radical + H₂O) | -15.2 | Formation of a carbon-centered radical on the ethyl group. |

| 4 | Transition State 2 (TS2) | +5.1 | Activation barrier for the subsequent bond cleavage to release an acetaldehyde (B116499) precursor. |

| 5 | Products (De-ethylated Dye + CH₃CHO) | -25.8 | Final state after the first N-de-ethylation step. |

Note: The data presented is illustrative for a model triarylmethane dye and serves to explain the concept of an energy landscape. Specific values for Acid Blue 5 would require dedicated computational studies.

Structure-Property Relationship Studies

The functional attributes of Acid Blue 5, such as its color, solubility, and stability, are intrinsically linked to its molecular structure. By systematically modifying the structure and computationally analyzing the resulting properties, clear relationships can be established.

Correlating Molecular Structure with Functional Attributes

Quantitative Structure-Activity Relationship (QSAR) studies and other computational analyses on triarylmethane dyes have elucidated several key correlations. researchgate.net

Sulfonic Acid Groups (-SO₃⁻): As an acid dye, the presence and positioning of sulfonate groups are critical. These groups are the primary determinants of water solubility. QSAR studies have shown that increasing the number of sulfonate groups generally decreases the dye's sorption to surfaces like soil or organic fibers, which can be a desirable property for applications like water tracing. researchgate.net

N-Alkyl/N-Aryl Groups: The nature of the substituent groups on the nitrogen atoms (ethyl and benzyl in Acid Blue 5) influences both the color and the photostability of the dye. Larger, bulkier groups can cause steric hindrance, slightly twisting the phenyl rings out of planarity and affecting the π-electron conjugation, which in turn shifts the maximum absorption wavelength (λmax). These groups are also the primary sites for initial photodegradation via N-dealkylation.

Aromatic Ring Substituents: The hydroxyl (-OH) group on one of the phenyl rings in Acid Blue 5 influences its electronic properties and pH sensitivity. Electron-donating groups (like amines) and electron-withdrawing groups (like sulfonate groups) on the aromatic rings are fundamental to the charge-transfer character of the electronic transitions that produce the intense color.

The following table summarizes the expected impact of structural modifications on the functional attributes of a triarylmethane dye like Acid Blue 5.

| Structural Feature | Modification | Predicted Effect on Functional Attribute |

|---|---|---|

| Sulfonate Groups (-SO₃⁻) | Increase number | Increases water solubility; Decreases sorption; Minor hypsochromic (blue) shift in λmax. |

| Change position | Alters electronic distribution, subtly tuning λmax and redox potential. | |

| N-Substituents | Increase alkyl chain length | Slight bathochromic (red) shift in λmax; May decrease photostability. |

| Replace alkyl with aryl | Enhances π-conjugation, leading to a significant bathochromic shift. | |

| Central Carbon Atom | Introduce steric bulk around it | Increases non-planarity, leading to a hypsochromic shift and reduced color intensity. |

Design Principles for Modified Analogues with Enhanced Properties

Based on established structure-property relationships, computational chemistry can be used to rationally design novel dye analogues with specific, improved characteristics. This in-silico design process allows for the screening of numerous hypothetical molecules before undertaking costly and time-consuming laboratory synthesis. nih.govresearchgate.net

Key design principles for modifying triarylmethane dyes include:

Enhancing Thermal and Photostability: Degradation often begins at the N-alkyl groups. One successful strategy has been the design of dimeric structures, where two triarylmethane units are linked. This approach has been shown to significantly increase the thermal stability of the dye, making it suitable for high-temperature applications like color filters. nih.gov Another approach is to introduce electron-withdrawing groups that can stabilize the molecule against oxidative attack.

Tuning Color Properties: The color of the dye can be precisely tuned by modifying the electronic properties of the aromatic system. This is achieved by changing the electron-donating or electron-withdrawing strength of the substituents on the phenyl rings. Computational TD-DFT calculations can accurately predict the absorption spectra (λmax) of these modified analogues, guiding the synthesis toward dyes with desired colors. lookchem.com

Improving Solubility and Reducing Sorption: For applications requiring high water solubility and low surface interaction, the primary strategy is to increase the degree of sulfonation. Computational models suggest that an optimal triarylmethane-based water tracer should contain four to six sulfonic acid groups to minimize sorption while maintaining desirable color properties. researchgate.net

Introducing Novel Functionality: New functional groups can be incorporated to impart specific properties. For example, adding reactive groups can allow the dye to be covalently bonded to a substrate for increased permanence, while adding specific chelating groups could turn the dye into a sensor for metal ions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Acid Blue 5 (hemicalcium) in laboratory settings?

- Methodological Answer : Synthesis typically involves neutralizing Acid Blue 5 (a sulfonated anthraquinone dye) with calcium hydroxide or carbonate under controlled pH (7.0–8.0) to form the hemicalcium salt. Characterization should include:

- Spectroscopic Analysis : UV-Vis spectroscopy to confirm λmax (e.g., ~600–620 nm for Acid Blue derivatives) .

- Elemental Analysis : Quantify calcium content via ICP-MS or EDTA titration to verify stoichiometry .

- Purity Assessment : Use HPLC with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) to detect impurities .

- Key Consideration : Document synthesis parameters (temperature, reaction time) to ensure reproducibility, as minor variations can alter dye stability .

Q. How can researchers design experiments to assess the pH-dependent stability of Acid Blue 5 (hemicalcium) in aqueous solutions?

- Methodological Answer :

Prepare buffer solutions across a pH range (e.g., 2–12) and incubate Acid Blue 5 (hemicalcium) at controlled temperatures.

Monitor degradation kinetics using UV-Vis spectroscopy at regular intervals .

Employ LC-MS to identify breakdown products (e.g., desulfonation or calcium dissociation) under extreme pH conditions .

- Data Interpretation : Compare degradation rates (pseudo-first-order kinetics) and correlate with pH to identify stable operational ranges .

Q. What are the best practices for validating the concentration of Acid Blue 5 (hemicalcium) in complex matrices (e.g., biological or environmental samples)?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with anion-exchange cartridges to isolate the dye from interfering ions .

- Quantification : Calibrate with standard curves (0.1–100 µM) via fluorescence spectroscopy (excitation/emission at ~590/640 nm) or differential pulse voltammetry .

- Validation : Spike recovery tests (80–120%) and inter-laboratory comparisons to ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of Acid Blue 5 (hemicalcium) with proteins (e.g., albumin)?

- Methodological Answer :

- Experimental Replication : Standardize buffer conditions (ionic strength, pH) and protein purity (e.g., SDS-PAGE validation) to minimize variability .

- Binding Assays : Compare isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to distinguish thermodynamic vs. kinetic discrepancies .

- Data Normalization : Express binding constants (Kd) relative to control dyes (e.g., Coomassie Brilliant Blue) to contextualize results .

- Case Study : Inconsistent bile salt effects in Giardia encystation studies highlight the need for controlled environmental variables .

Q. What advanced techniques can elucidate the redox behavior of Acid Blue 5 (hemicalcium) in photocatalytic degradation studies?

- Methodological Answer :

- Electrochemical Analysis : Use cyclic voltammetry to identify redox peaks (e.g., Epa and Epc) and calculate electron transfer rates .

- Radical Trapping : Employ ESR spectroscopy with spin traps (e.g., DMPO) to detect •OH or O2<sup>•−</sup> radicals during dye degradation .

- Computational Modeling : DFT simulations to predict degradation pathways and compare with LC-MS/MS fragmentation patterns .

Q. How should researchers address batch-to-batch variability in Acid Blue 5 (hemicalcium) when replicating published protocols?

- Methodological Answer :

- Batch Characterization : Perform FT-IR and XRD to confirm structural consistency across batches .

- Standardized Protocols : Adopt reporting guidelines (e.g., detailed synthesis steps in the "Experimental" section) as per the Beilstein Journal of Organic Chemistry .

- Collaborative Verification : Share samples with independent labs for cross-validation, as done in Giardia encystation studies to assess cyst viability .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving Acid Blue 5 (hemicalcium)?

- Methodological Answer :

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R) .

- Outlier Handling : Apply Grubbs’ test or robust regression for datasets with high variability .

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for confounding factors (e.g., exposure duration) .

Q. How can researchers reconcile discrepancies in the environmental persistence of Acid Blue 5 (hemicalcium) across different studies?

- Methodological Answer :

- Environmental Simulants : Standardize test conditions (e.g., OECD guidelines for biodegradation) to enable cross-study comparisons .

- Longitudinal Monitoring : Use LC-MS/MS to track dye degradation products over extended periods in natural water samples .

- Factor Analysis : Apply multivariate regression to isolate variables (e.g., sunlight intensity, microbial activity) affecting persistence .

Reproducibility and Ethical Compliance

Q. What documentation is essential for ensuring reproducibility of Acid Blue 5 (hemicalcium)-based assays?

- Methodological Answer :

- Detailed Protocols : Include instrument settings (e.g., HPLC gradient), reagent lot numbers, and raw data in supplementary materials .

- Ethical Reporting : Declare conflicts of interest and funding sources, as per guidelines for health-related research .

- Data Sharing : Deposit spectra, chromatograms, and computational models in open-access repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.